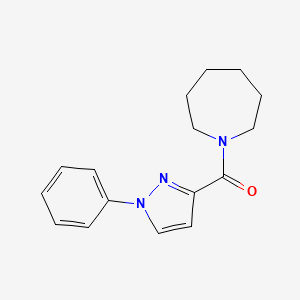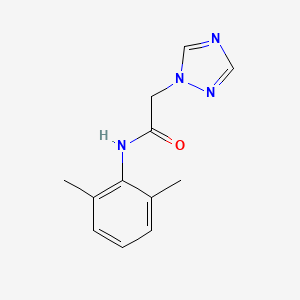![molecular formula C17H21N3O2 B7511369 [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7511369.png)
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone is a chemical compound that has gained immense scientific interest due to its potential applications in the field of drug discovery and development. This compound has been the subject of numerous research studies, which have explored its synthesis, mechanism of action, biochemical and physiological effects, and future directions for scientific research.
Mécanisme D'action
The mechanism of action of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone is not fully understood. However, research studies have shown that this compound interacts with various cellular targets, including enzymes and receptors, leading to the modulation of various cellular processes. This has been attributed to the presence of the benzimidazole and piperidine moieties in the compound, which are known to exhibit potent biological activity.
Biochemical and Physiological Effects
Research studies have shown that [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone exhibits potent biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of infectious agents. Additionally, this compound has been shown to exhibit good pharmacokinetic properties, making it a potential candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone in lab experiments include its potent activity against various disease targets, its good pharmacokinetic properties, and its potential for drug development. However, the limitations of this compound include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for scientific research on [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone. These include:
1. Further exploration of the mechanism of action of this compound to better understand its cellular targets and mode of action.
2. Development of analogs of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone with improved pharmacokinetic properties and efficacy.
3. Evaluation of the potential of this compound for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
4. Investigation of the potential of this compound as a lead compound for drug development.
5. Exploration of the structure-activity relationship of this compound to identify key structural features responsible for its biological activity.
Conclusion
In conclusion, [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone is a chemical compound that has shown promising results in scientific research for its potential applications in drug discovery and development. This compound exhibits potent activity against various disease targets and exhibits good pharmacokinetic properties, making it a potential candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone involves the reaction of 2-(2-formylphenyl)-1H-benzimidazole with piperidine and 2-(oxolan-2-yl)acetic acid in the presence of a catalyst. The resulting compound has been characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Applications De Recherche Scientifique
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone has been studied extensively for its potential applications in drug discovery and development. Research studies have shown that this compound exhibits potent activity against various disease targets, including cancer, inflammation, and infectious diseases. This has led to the development of several analogs of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone, which have shown promising results in preclinical studies.
Propriétés
IUPAC Name |
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-17(15-8-4-10-22-15)20-9-3-5-12(11-20)16-18-13-6-1-2-7-14(13)19-16/h1-2,6-7,12,15H,3-5,8-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUCRGRXXJNJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCCO2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511295.png)

![N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511302.png)
![3-Ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7511303.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)
![3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)
![N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511335.png)



![3-[(3-Fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7511370.png)
